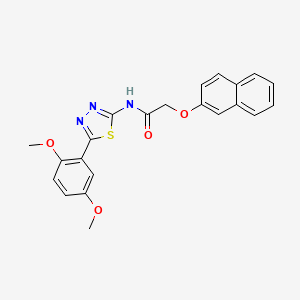![molecular formula C19H22N2O3 B2659504 N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide CAS No. 2411275-32-4](/img/structure/B2659504.png)
N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide is a compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is a derivative of butanamide and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. This compound has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and induce apoptosis in cancer cells. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide in lab experiments is its potential use in drug development. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide. One direction is the further study of its mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Another direction is the study of its potential use in combination with other compounds to enhance its therapeutic effects. Additionally, the development of new methods for synthesizing this compound could lead to its more widespread use in scientific research.
Synthesis Methods
The synthesis of N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide has been achieved using various methods. One of the commonly used methods involves the reaction of N-methylbutanamide with 5-phenylfuran-2-carboxaldehyde in the presence of acetic acid and sodium cyanoborohydride. The resulting product is then reacted with acryloyl chloride to obtain the final product.
Scientific Research Applications
N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide has been studied for its potential use in drug development. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-19(23)21(13-7-10-18(22)20-2)14-16-11-12-17(24-16)15-8-5-4-6-9-15/h3-6,8-9,11-12H,1,7,10,13-14H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSLBEGQEWJYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCN(CC1=CC=C(O1)C2=CC=CC=C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2659424.png)
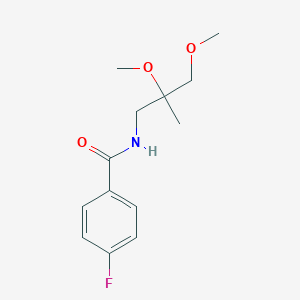
![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide](/img/structure/B2659426.png)
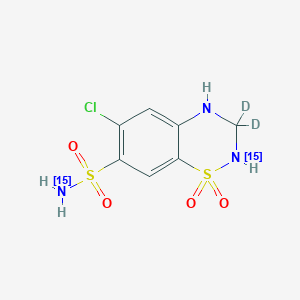
![2-[(Carbamoylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid](/img/structure/B2659428.png)
![N-[(1-Aminocycloheptyl)methyl]-3-methyl-3-phenylbutanamide;hydrochloride](/img/structure/B2659431.png)
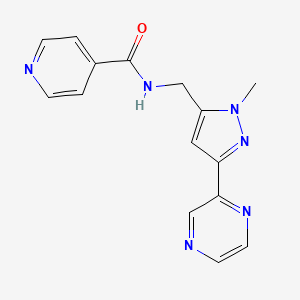
![7-Fluoro-2-methyl-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2659434.png)
![(Z)-2-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile](/img/structure/B2659436.png)
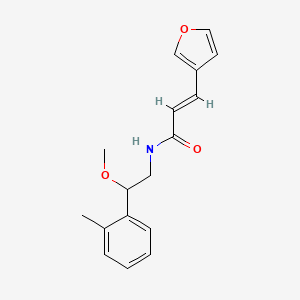
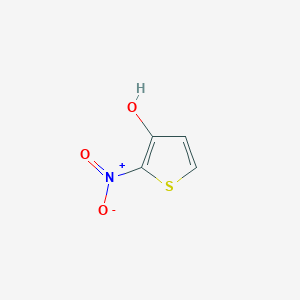
methanone O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2659440.png)
